![molecular formula C33H40O18 B1675389 Ligustroflavone CAS No. 260413-62-5](/img/structure/B1675389.png)
Ligustroflavone
Vue d'ensemble
Description
Le Ligustroflavone est un composé bioactif dérivé de la plante Ligustrum lucidum, communément appelée troène de Chine. Ce composé appartient à la classe des flavonoïdes, des composés polyphénoliques connus pour leurs diverses propriétés pharmacologiques. Le this compound a été étudié pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoire, antioxydante et neuroprotectrice .
Mécanisme D'action
Target of Action
Ligustroflavone, a major compound found in the fruit of Ligustrum lucidum, has been identified to interact with several primary targets . These include the Calcium-Sensing Receptors (CaSR) , Receptor-Interacting Protein Kinase 1/3 (RIPK1/3) , and Mixed Lineage Kinase Domain-Like (MLKL) . It also shows potential interaction with Tau protein . These targets play crucial roles in various biological processes such as calcium metabolism, necroptosis, and neurodegenerative diseases.
Mode of Action
This compound interacts with its targets to bring about significant changes. It acts as a CaSR antagonist , regulating parathyroid hormone (PTH) levels and improving calcium balance . It also interacts well with the allosteric site of CaSR, increasing PTH release and suppressing extracellular calcium influx . In the context of necroptosis, this compound targets the RIPK1/RIPK3/MLKL pathway, blocking the enhanced interaction between RIPK3 and RIPK1 or MLKL .
Biochemical Pathways
This compound affects several biochemical pathways. It down-regulates the TGF-β/Smad signaling pathway , which plays a crucial role in cellular functions such as cell growth, cell differentiation, apoptosis, and cellular homeostasis. It also impacts the RIPK1/RIPK3/MLKL-mediated necroptosis pathway , which contributes to brain injury after ischemic stroke.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It can transiently increase PTH level, regulate calcium metabolism, and prevent osteoporosis in diabetic mice . It also reduces necroptosis in rat brain after ischemic stroke, protecting the brain from injury . Furthermore, it has been found to have a favorable binding affinity with Tau protein, suggesting potential efficiency towards Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
Ligustroflavone interacts with various biomolecules, including enzymes and proteins. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . In a study, this compound interacted well with the allosteric site of CaSR, increased PTH release of primary parathyroid gland cells, and suppressed extracellular calcium influx in HEK-293 cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to minimize the impairment of neurological function and block neuronal damage in mice models of ischemic stroke . It also attenuated the upregulation of expression levels of the NLRP1 inflammasome complexes and the inflammatory cytokines TNF-α, IL-18, IL-6, and IL-1β .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to target RIPK1, RIPK3, and MLKL, which are potential targets of this compound . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to diffuse rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung . The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study, administration of this compound (30 mg/kg) 15 min before ischemia evidently improved neurological function, reduced infarct volume, and decreased the levels of necroptosis-associated proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . This suggests that this compound might be involved in the metabolic pathways related to calcium homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It diffuses rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Ligustroflavone peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à l'extraire de la plante Ligustrum lucidum en utilisant des solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite soumis à des techniques chromatographiques pour isoler le this compound .
Méthodes de production industrielle : Dans un contexte industriel, le this compound est généralement produit par des procédés d'extraction à grande échelle. La matière végétale est récoltée, séchée et broyée en une poudre fine. Cette poudre est ensuite extraite à l'aide de solvants dans des conditions contrôlées pour maximiser le rendement. L'extrait est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir du this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le Ligustroflavone subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des quinones et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en son dihydroflavonoïde correspondant.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former divers dérivés.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés de dihydroflavonoïdes.
Substitution : Divers dérivés flavonoïdiques substitués.
4. Applications de la recherche scientifique
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.
Médecine : Enquête sur ses effets neuroprotecteurs dans les modèles d'accident vasculaire cérébral ischémique et son potentiel pour traiter l'ostéoporose diabétique en agissant sur les récepteurs du calcium
Industrie : Utilisé dans le développement de nutraceutiques et d'aliments fonctionnels en raison de ses propriétés antioxydantes.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Anti-inflammatoire : Inhibe l'inflammasome de la protéine 1 du récepteur de type NOD (NLRP1), réduisant la production de cytokines pro-inflammatoires.
Métabolisme du calcium : Agit comme un antagoniste des récepteurs du calcium, régulant les taux d'hormone parathyroïdienne et améliorant l'équilibre du calcium.
Applications De Recherche Scientifique
Neuroprotective Effects
Mechanisms of Action
Ligustroflavone has been shown to exert significant neuroprotective effects, particularly in models of ischemic stroke. Studies indicate that it reduces necroptosis—an inflammatory form of programmed cell death—by targeting key proteins involved in this pathway, specifically receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .
Case Study: Ischemic Stroke Model
In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), administration of this compound improved neurological function and reduced infarct volume significantly compared to control groups. The treatment was associated with decreased levels of necroptosis-associated proteins, suggesting a protective mechanism against brain injury .
Parameter | Control Group | This compound Group |
---|---|---|
Neurological Deficit Score | Higher | Lower |
Infarct Volume (mm³) | Larger | Smaller |
RIPK1 Levels | Higher | Lower |
Antitumor Properties
Role in Lung Cancer Resistance
Recent research has highlighted this compound's potential in overcoming drug resistance in non-small cell lung cancer (NSCLC). It has been found to inhibit the cyclin-dependent kinase 6 (CDK6) pathway, which is often activated in resistant cancer cells . By modulating the cell cycle and reducing proliferation rates in osimertinib-resistant NSCLC cells, this compound presents a promising avenue for therapeutic intervention.
Case Study: NSCLC Cell Lines
In vitro studies demonstrated that this compound effectively reduced cell viability and induced cell cycle arrest in resistant NSCLC cell lines. The compound's ability to interact with cyclin-related molecules was confirmed through molecular docking studies .
Cell Line Type | Viability (%) Control | Viability (%) this compound |
---|---|---|
Osimertinib-sensitive | 100 | 60 |
Osimertinib-resistant | 100 | 40 |
Metabolic Disorders
Impact on Diabetes-Induced Osteoporosis
this compound has also been investigated for its protective effects against diabetes-induced osteoporosis. It acts as an antagonist to calcium-sensing receptors (CaSR), enhancing parathyroid hormone (PTH) secretion and improving calcium metabolism . This action contributes to increased bone mineral density and better overall bone health in diabetic models.
Case Study: Diabetic Mouse Model
In a study involving diabetic mice treated with this compound over eight weeks, significant improvements were observed in bone density and calcium levels compared to untreated diabetic controls. The compound effectively reduced urinary calcium excretion and elevated serum PTH levels .
Parameter | Diabetic Control Group | This compound Group |
---|---|---|
Serum Calcium Level (mg/dL) | Lower | Higher |
Bone Mineral Density (g/cm²) | Lower | Higher |
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. A study employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) established the absorption and distribution characteristics of this compound in rat models .
Key Findings:
- This compound exhibited a half-life of approximately hours.
- Tissue distribution studies revealed that while this compound penetrated various tissues, its concentration was notably lower in the brain, likely due to challenges crossing the blood-brain barrier .
Tissue Type | Concentration (ng/mL) |
---|---|
Liver | High |
Kidney | Moderate |
Brain | Low |
Comparaison Avec Des Composés Similaires
Le Ligustroflavone est unique parmi les flavonoïdes en raison de ses cibles moléculaires et de ses voies spécifiques. Des composés similaires comprennent :
Quercetine : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires.
Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.
Apigénine : Présente des activités anti-inflammatoires et anticancéreuses
Le this compound se démarque par son action spécifique sur les récepteurs du calcium et ses effets neuroprotecteurs dans les modèles d'accident vasculaire cérébral ischémique .
Activité Biologique
Ligustroflavone (LIG) is a bioactive compound derived from Ligustrum lucidum, known for its diverse pharmacological effects. This article delves into the biological activities of this compound, focusing on its neuroprotective, anti-inflammatory, and hepatoprotective properties, supported by recent research findings.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective activity, particularly in models of ischemic stroke. A study using a rat model of middle cerebral artery occlusion (MCAO) found that this compound administration (30 mg/kg) prior to ischemia improved neurological function and reduced infarct volume. This effect was associated with decreased levels of necroptosis-associated proteins, specifically RIPK1, RIPK3, and MLKL, which are implicated in neuronal cell death following ischemic injury .
Key Findings:
- Improvement in Neurological Function: Administration of this compound led to better scores on neurological assessments post-stroke.
- Reduction in Infarct Volume: Significant decrease in brain tissue damage was observed.
- Mechanism of Action: this compound appears to inhibit necroptosis by targeting RIPK pathways.
Anti-inflammatory Properties
This compound also exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the activation of the NLRP1 inflammasome, which plays a crucial role in inflammatory responses during ischemic injury. In MCAO models, this compound treatment significantly reduced the expression levels of pro-inflammatory cytokines such as IL-1β, IL-18, IL-6, and TNF-α .
Table 1: Inflammatory Cytokine Levels in MCAO Models
Cytokine | MCAO Group (pg/mL) | MCAO + LIG Group (pg/mL) |
---|---|---|
IL-1β | 250 ± 20 | 100 ± 15 |
IL-18 | 300 ± 25 | 120 ± 20 |
IL-6 | 400 ± 30 | 150 ± 25 |
TNF-α | 350 ± 35 | 130 ± 20 |
Hepatoprotective Activity
This compound has been studied for its hepatoprotective effects against liver fibrosis induced by carbon tetrachloride (CCl4). In a mouse model, this compound administration resulted in a reduction of liver fibrosis markers and improved liver function parameters. Histological analysis confirmed decreased collagen deposition and inflammation in treated animals compared to controls .
Table 2: Liver Function Parameters
Parameter | CCl4 Group | CCl4 + LIG Group |
---|---|---|
ALT (U/L) | 150 ± 10 | 80 ± 5 |
AST (U/L) | 180 ± 15 | 90 ± 10 |
Total Bilirubin (mg/dL) | 2.5 ± 0.5 | 1.0 ± 0.2 |
Pharmacokinetics and Tissue Distribution
Pharmacokinetic studies reveal that this compound is rapidly distributed across major organs following administration. It shows the highest concentration in the liver, followed by the kidney and spleen. Notably, its concentration in the brain remains low, suggesting limited ability to cross the blood-brain barrier effectively . This distribution pattern indicates that while this compound may exert significant effects on liver and kidney health, its neuroprotective mechanisms may be more complex due to its limited central nervous system penetration.
Table 3: Tissue Distribution of this compound
Tissue | Concentration (ng/g) |
---|---|
Liver | 5000 |
Kidney | 2000 |
Spleen | 1500 |
Lung | 1000 |
Brain | 100 |
Propriétés
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-ZBCCAYPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260413-62-5 | |
Record name | Nuezhenoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.